molecular formula C19H20FN3O B7634256 1-(4-Fluorophenyl)-2-[1-(3-imidazol-1-ylphenyl)ethylamino]ethanol

1-(4-Fluorophenyl)-2-[1-(3-imidazol-1-ylphenyl)ethylamino]ethanol

Cat. No. B7634256
M. Wt: 325.4 g/mol
InChI Key: XLLVUXSRFSSZFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Fluorophenyl)-2-[1-(3-imidazol-1-ylphenyl)ethylamino]ethanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as FPEAE and is synthesized using specific methods.

Mechanism of Action

The mechanism of action of FPEAE is not fully understood. However, studies have shown that FPEAE inhibits the activity of specific enzymes and proteins that are involved in the growth and proliferation of cancer cells. FPEAE also activates specific signaling pathways that induce cell death in cancer cells.
Biochemical and Physiological Effects:
FPEAE has various biochemical and physiological effects. Studies have shown that FPEAE can induce apoptosis (programmed cell death) in cancer cells. FPEAE also inhibits the migration and invasion of cancer cells. FPEAE has also shown potential in reducing inflammation and oxidative stress in the body.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using FPEAE in lab experiments is its low toxicity. FPEAE has also shown high efficacy in inhibiting cancer cell growth. However, the limitations of using FPEAE in lab experiments include its low solubility in water and its instability in acidic conditions.

Future Directions

There are several future directions for research on 1-(4-Fluorophenyl)-2-[1-(3-imidazol-1-ylphenyl)ethylamino]ethanol. One of the primary directions is to study the mechanism of action of FPEAE in more detail. Further research is also needed to determine the efficacy of FPEAE in treating various types of cancer. Additionally, research is needed to determine the potential side effects of FPEAE and to develop methods for improving its solubility and stability.

Synthesis Methods

The synthesis of 1-(4-Fluorophenyl)-2-[1-(3-imidazol-1-ylphenyl)ethylamino]ethanol involves the reaction of 4-fluorobenzaldehyde with 3-imidazol-1-ylphenylethylamine in the presence of a reducing agent such as sodium borohydride. This reaction results in the formation of FPEAE with a yield of 70-80%. The purity of the compound can be increased using various purification methods such as column chromatography.

Scientific Research Applications

1-(4-Fluorophenyl)-2-[1-(3-imidazol-1-ylphenyl)ethylamino]ethanol has potential applications in various fields of scientific research. One of the primary applications of FPEAE is in the field of cancer research. Studies have shown that FPEAE has anti-cancer properties and can inhibit the growth of cancer cells. FPEAE has also shown potential in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-(4-fluorophenyl)-2-[1-(3-imidazol-1-ylphenyl)ethylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O/c1-14(22-12-19(24)15-5-7-17(20)8-6-15)16-3-2-4-18(11-16)23-10-9-21-13-23/h2-11,13-14,19,22,24H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLLVUXSRFSSZFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)N2C=CN=C2)NCC(C3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)-2-[1-(3-imidazol-1-ylphenyl)ethylamino]ethanol

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